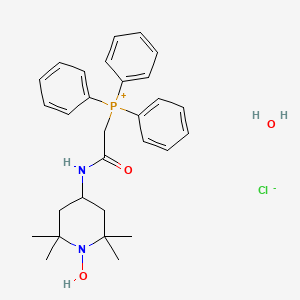

Mito-TEMPO (hydrate)

Description

Overview of Mitochondria-Targeted Antioxidants in Research

Mitochondria, often described as the powerhouses of the cell, are primary sites for the generation of reactive oxygen species (ROS) as a byproduct of energy production. nih.gov While conventional antioxidants can act throughout the cell, they often fail to reach sufficient concentrations within the mitochondria to counteract oxidative stress at its source. nih.govresearchgate.net This limitation led to the development of mitochondria-targeted antioxidants (MTAs), an innovative class of compounds designed to overcome this barrier. nih.govmdpi.com

The most common strategy for targeting antioxidants to mitochondria involves conjugating them to a lipophilic cation, most notably the triphenylphosphonium (TPP⁺) cation. nih.govfrontiersin.org The large negative membrane potential of the mitochondrial inner membrane actively drives the accumulation of these positively charged TPP⁺-linked molecules inside the mitochondrial matrix, where they can reach concentrations several hundred-fold higher than in the cytoplasm. researchgate.netnih.gov This targeted delivery enhances their efficacy in protecting mitochondrial components from oxidative damage. nih.govresearchgate.net

Besides Mito-TEMPO, other well-studied MTAs in academic research include MitoQ and SkQ1, which have been investigated for their potential in studying a range of conditions linked to mitochondrial oxidative stress. mdpi.comfrontiersin.org

Table 1: Key Mitochondria-Targeted Antioxidants in Research

| Compound | Antioxidant Moiety | Primary ROS Target | Key Feature |

|---|---|---|---|

| Mito-TEMPO | TEMPO (piperidine nitroxide) | Superoxide (B77818) (O₂•⁻) | Acts as a superoxide dismutase (SOD) mimetic. nih.govmedchemexpress.com |

| MitoQ | Ubiquinone (Coenzyme Q₁₀) | Peroxyl radicals, Peroxynitrite | Scavenges a broad range of ROS once recycled by the respiratory chain. mdpi.com |

| SkQ1 | Plastoquinone | Peroxyl radicals, Peroxynitrite | A potent antioxidant component derived from plastoquinone. mdpi.comfrontiersin.org |

Contextualizing Mito-TEMPO (hydrate) as a Superoxide Dismutase Mimetic

Mito-TEMPO is a synthetic antioxidant that combines the piperidine (B6355638) nitroxide TEMPO with the lipophilic TPP⁺ cation. nih.govcaymanchem.com This unique structure allows it to pass through lipid bilayers and accumulate specifically within mitochondria. caymanchem.com The "TEMPO" portion of the molecule is a stable radical that functions as a potent scavenger of superoxide (O₂•⁻) and alkyl radicals. medchemexpress.comtargetmol.com

Crucially, Mito-TEMPO acts as a mimetic of the enzyme superoxide dismutase (SOD). nih.govmedchemexpress.com In biological systems, SOD enzymes are the first line of defense against superoxide, converting it into hydrogen peroxide (H₂O₂), which can then be neutralized by other enzymes like catalase. nih.gov By mimicking this catalytic activity directly at the primary site of superoxide production, Mito-TEMPO provides researchers with a powerful tool to investigate the specific consequences of mitochondrial superoxide accumulation. nih.gov Its targeted action allows for a more precise dissection of cellular signaling and damage pathways originating from mitochondrial ROS compared to general, non-targeted antioxidants. nih.gov Research has shown that due to its targeted nature, it can be significantly more effective at mitigating mitochondrial oxidant stress than its non-targeted counterpart, TEMPO. nih.gov

Significance of Mitochondrial Reactive Oxygen Species in Cellular Biology and Disease Research

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, which are generated as natural byproducts of cellular metabolism, particularly oxidative phosphorylation in the mitochondria. nih.govnih.gov The mitochondrial electron transport chain can leak electrons, which then reduce molecular oxygen to form the superoxide anion (O₂•⁻), the primary mitochondrial ROS. nih.govyoutube.com This superoxide can be converted to other ROS, such as hydrogen peroxide (H₂O₂). nih.gov

Historically viewed as purely damaging byproducts, it is now understood that mitochondrial ROS (mROS) have a dual role in cellular biology. nih.govresearchgate.net At low concentrations, mROS act as critical signaling molecules, participating in the regulation of various physiological processes, including metabolic adaptation, immune responses, and cell growth. nih.govyoutube.com

However, when the production of mROS overwhelms the cell's antioxidant defense systems, a state of oxidative stress occurs. nih.gov This excess of mROS can inflict significant damage on cellular components, including mitochondrial DNA (mtDNA), proteins, and lipids. researchgate.netyoutube.com This mitochondrial damage is implicated in a wide array of pathological processes and human diseases. nih.govyoutube.com The accumulation of oxidative damage within mitochondria is a key factor studied in the context of aging and is closely associated with research into neurodegenerative diseases, cardiovascular conditions, and certain types of cancer. nih.govfrontiersin.orgyoutube.com The interrelationship between mitochondrial dysfunction and elevated ROS production creates a detrimental cycle, where initial defects can lead to increased ROS, which in turn exacerbates mitochondrial damage. nih.gov

Table 2: Selected Research Findings on the Effects of Mito-TEMPO

| Research Area | Model/System Used | Key Finding | Citation(s) |

|---|---|---|---|

| Hepatotoxicity | Mouse model of acetaminophen (B1664979) overdose | Mito-TEMPO attenuated liver injury by reducing mitochondrial oxidant stress and preventing mitochondrial dysfunction. | nih.gov |

| Hearing Loss | Rat model of noise-induced hearing loss | Treatment with Mito-TEMPO reduced oxidative stress, mtDNA damage, and protected against hair cell and auditory nerve fiber loss. | nih.gov |

| Hypoglycemia | Mouse model of severe hypoglycemia | Mito-TEMPO was found to attenuate oxidative stress and improve impaired mitochondrial energy metabolism in the brain. | researchgate.net |

| Stem Cell Biology | Human mesenchymal stem cells under induced oxidative stress | The use of Mito-TEMPO was found to alleviate the damage induced by oxidative stress, partly through the upregulation of the Nrf2 signaling pathway. | nih.gov |

| Inflammation | Rat model of endotoxemia (LPS-induced) | Mito-TEMPO treatment successfully mitigated tissue damage to the liver. | mdpi.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C29H38ClN2O3P |

|---|---|

Molecular Weight |

529.0 g/mol |

IUPAC Name |

[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride;hydrate |

InChI |

InChI=1S/C29H35N2O2P.ClH.H2O/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;;/h5-19,23,33H,20-22H2,1-4H3;1H;1H2 |

InChI Key |

VFQFEHOQBRFUAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.O.[Cl-] |

Origin of Product |

United States |

Mechanism of Action and Molecular Targeting of Mito Tempo Hydrate

Superoxide (B77818) and Alkyl Radical Scavenging Properties

The primary antioxidant function of Mito-TEMPO stems from its active moiety, a piperidine (B6355638) nitroxide group based on TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). This component endows the molecule with the ability to act as a superoxide dismutase (SOD) mimetic, effectively neutralizing superoxide (O₂•⁻), a primary reactive oxygen species (ROS) generated within mitochondria. medchemexpress.com In addition to its superoxide scavenging activity, Mito-TEMPO is also proficient at scavenging alkyl radicals. medchemexpress.com This dual-scavenging capability allows it to mitigate a broader spectrum of radical-induced damage. The nitroxide radical can catalytically detoxify superoxide, converting it to less reactive species and thus preventing downstream oxidative damage to lipids, proteins, and mitochondrial DNA (mtDNA). nih.govnih.gov Studies have demonstrated that treatment with Mito-TEMPO effectively blocks mitochondrial ROS production and prevents subsequent oxidative stress. researchgate.net

Mitochondrial Accumulation via Triphenylphosphonium Moiety

A key feature of Mito-TEMPO's design is the covalent linkage of the TEMPO antioxidant moiety to a triphenylphosphonium (TPP⁺) cation. nih.gov This lipophilic, positively charged cation is the critical component for targeting the molecule to mitochondria. mdpi.com The large, hydrophobic surface area of the TPP⁺ cation allows it to readily pass through cellular and mitochondrial phospholipid bilayers. nih.gov This property enables Mito-TEMPO to be taken up by cells and subsequently concentrated within the mitochondrial matrix.

The accumulation of Mito-TEMPO within mitochondria is not a passive process but is actively driven by the mitochondrial membrane potential (ΔΨm). Healthy, respiring mitochondria maintain a significant negative electrochemical potential (typically -150 to -180 mV) across their inner membrane, with the matrix being negative relative to the intermembrane space. This strong negative charge attracts the positively charged TPP⁺ cation of the Mito-TEMPO molecule. mdpi.com This electrophoretic effect results in a substantial accumulation of Mito-TEMPO inside the mitochondria, reaching concentrations several hundred-fold higher than in the cytoplasm. nih.gov This targeted accumulation ensures that the antioxidant is concentrated at one of the main sites of cellular ROS production, enhancing its efficacy in protecting against mitochondrial oxidative stress.

Interactions with Mitochondrial Electron Transport Chain Components

Once accumulated in the matrix, Mito-TEMPO interacts with components of the mitochondrial electron transport chain (ETC). The ETC is the primary source of the superoxide that Mito-TEMPO is designed to scavenge, with major leakage sites at Complex I and Complex III. mdpi.com The interactions of Mito-TEMPO are not limited to simply scavenging the ROS produced by the ETC; the compound also directly engages with ETC components, influencing their redox state. One key interaction is with ubiquinone (Coenzyme Q10), a mobile electron carrier in the ETC. mdpi.com Studies have shown that Mito-TEMPO treatment can influence the redox state of the Q10 pool and restore the activity of mitochondrial enzyme complexes that are impaired under conditions of oxidative stress. researchgate.netmdpi.com

The accumulation of TPP⁺-containing molecules like Mito-TEMPO within the mitochondrial matrix can modulate the function of ETC complexes. While the primary role of Mito-TEMPO is antioxidative, its high concentration can influence the local redox environment. Some studies on TPP⁺-conjugated compounds have noted effects on mitochondrial respiration, including the potential for the TPP⁺ moiety itself to disrupt ETC function. mdpi.com For instance, research has shown that Mito-TEMPO treatment can lead to mitochondrial depolarization in certain contexts, indicating an alteration of ETC activity. researchgate.net The interaction with ubiquinol (B23937) (the reduced form of Coenzyme Q10) represents a direct modulation of the ETC's redox state. By accepting an electron from ubiquinol, Mito-TEMPO directly influences the electron flow and the redox balance of the ETC. This process is central to its own redox cycling and subsequent conversion to its hydroxylamine (B1172632) form.

Redox Cycling and Conversion to Hydroxylamine Species

A crucial aspect of Mito-TEMPO's mechanism is its ability to undergo redox cycling within the mitochondria. Upon entering the mitochondrial matrix, the nitroxide moiety of Mito-TEMPO is rapidly reduced to its corresponding hydroxylamine species, Mito-TEMPO-H. nih.gov This reduction is primarily carried out by a direct, non-enzymatic reaction with ubiquinol (CoQH₂) located in the inner mitochondrial membrane. nih.gov This process involves the transfer of a hydrogen atom from ubiquinol to the nitroxide.

Reaction Summary

| Reactant 1 | Reactant 2 | Product 1 | Product 2 |

|---|

This conversion is so efficient that within a biological system, the hydroxylamine form (Mito-TEMPO-H) is likely the predominant species present inside mitochondria. nih.gov The nitroxide can be regenerated if the hydroxylamine is oxidized, for example, by reacting with other radical species, allowing for a potential antioxidant cycle.

Cellular and Subcellular Effects of Mito Tempo Hydrate

Impact on Mitochondrial Function and Bioenergetics

Mitochondria, the powerhouses of the cell, are central to energy production and cellular homeostasis. Mito-TEMPO's primary locus of action is within these organelles, where it exerts profound effects on their function and energy-producing capabilities.

Restoration of Mitochondrial Membrane Potential

The mitochondrial membrane potential (MMP) is a critical indicator of mitochondrial health and is essential for ATP synthesis. Various cellular stressors can lead to the dissipation of MMP, impairing mitochondrial function. Research has consistently shown that Mito-TEMPO can counteract these effects and restore MMP. For instance, in studies involving glutamate-induced neurotoxicity in SH-SY5Y cells, treatment with Mito-TEMPO was found to improve the mitochondrial membrane potential. nih.govnih.gov This restorative capability is attributed to its ability to scavenge mitochondrial reactive oxygen species (mtROS), which are key contributors to MMP loss. nih.gov Similarly, in models of 5-fluorouracil-induced cardiotoxicity, Mito-TEMPO pre-treatment helped in the restoration of the mitochondrial membrane potential. nih.gov Studies on primary cultured mouse neurons exposed to amyloid-beta toxicity also demonstrated that Mito-TEMPO preserves the mitochondrial membrane potential. nih.gov

Enhancement of Mitochondrial Respiration and ATP Production

Mitochondrial respiration, the process of generating ATP through the electron transport chain (ETC), is fundamental to cellular energy metabolism. youtube.comyoutube.com Mito-TEMPO has been shown to positively influence this process. In a study on 5-fluorouracil-induced cardiotoxicity, Mito-TEMPO pre-treatment significantly enhanced the activity of mitochondrial respiratory complexes. nih.gov This improvement in ETC function directly contributes to more efficient ATP production. Furthermore, in a rat model of noise-induced hearing loss, treatment with Mito-TEMPO improved ATP generation in the cochlea. frontiersin.orgnih.gov This enhancement of mitochondrial bioenergetics is crucial for cell survival and function, particularly under conditions of stress. nih.gov

Influence on Mitochondrial Morphology and Biogenesis

Mitochondrial biogenesis is the process of generating new mitochondria, which is vital for maintaining a healthy mitochondrial population. youtube.com Mito-TEMPO has been observed to influence this process. In a study on noise-induced hearing loss, Mito-TEMPO treatment was found to improve mitochondrial biogenesis in the cochlea. frontiersin.orgnih.gov This effect is linked to its ability to protect mitochondrial DNA (mtDNA) from oxidative damage. frontiersin.org Healthy mitochondrial morphology is also crucial for function, and while direct evidence of Mito-TEMPO's impact on morphology is still emerging, its role in mitigating mitochondrial dysfunction suggests a protective effect on mitochondrial structure. mdpi.comnih.gov

Table 1: Effects of Mito-TEMPO on Mitochondrial Bioenergetics

| Parameter | Cell/Tissue Model | Observed Effect of Mito-TEMPO | Reference |

|---|---|---|---|

| Mitochondrial Membrane Potential | SH-SY5Y neuroblastoma cells | Restoration | nih.gov |

| Mitochondrial Membrane Potential | Heart tissue (5-FU toxicity) | Restoration | nih.gov |

| Mitochondrial Respiration | Heart tissue (5-FU toxicity) | Enhancement of complex activity | nih.gov |

| ATP Production | Rat cochlea (noise-induced hearing loss) | Improved generation | frontiersin.orgnih.gov |

| Mitochondrial Biogenesis | Rat cochlea (noise-induced hearing loss) | Improved | frontiersin.orgnih.gov |

Modulation of Cellular Signaling Pathways

Beyond its direct effects on mitochondria, Mito-TEMPO also modulates critical cellular signaling pathways that are involved in the response to oxidative stress and in regulating cell growth and survival.

Regulation of Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. mdpi.com Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes. Studies have shown that Mito-TEMPO can upregulate the Nrf2 pathway. nih.gov In human mesenchymal stem cells subjected to oxidative stress, Mito-TEMPO was found to alleviate damage by upregulating the Nrf2 pathway. nih.gov This suggests that Mito-TEMPO's antioxidant effects are not solely due to direct radical scavenging but also involve the activation of endogenous antioxidant responses. This modulation is significant as the Nrf2 pathway is a key regulator of cellular redox homeostasis. nih.gov

Impact on PI3K/AKT/mTOR Signaling Axis

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, and survival. qiagen.commdpi.com Dysregulation of this pathway is implicated in various diseases. Research indicates that Mito-TEMPO can influence this signaling axis. In neuroblastoma SH-SY5Y cells, Mito-TEMPO was shown to suppress autophagic flux via the PI3K/Akt/mTOR signaling pathway, which is essential for promoting cell survival. nih.govnih.gov Specifically, Mito-TEMPO enhanced the phosphorylation of PI3K, AKT, and mTOR. nih.gov However, it is noteworthy that in some cancer models, mitochondria-targeted antioxidants like Mito-TEMPO did not consistently alter cancer cell proliferation, suggesting the context-dependent nature of its effects on this pathway. mdpi.com

Table 2: Modulation of Signaling Pathways by Mito-TEMPO

| Signaling Pathway | Cell/Tissue Model | Observed Effect of Mito-TEMPO | Reference |

|---|---|---|---|

| Nrf2 Pathway | Human mesenchymal stem cells | Upregulation | nih.gov |

| PI3K/AKT/mTOR Pathway | SH-SY5Y neuroblastoma cells | Enhanced phosphorylation | nih.gov |

Interactions with Other Stress-Activated Protein Kinase Pathways (e.g., JNK)

The interaction of Mito-TEMPO (hydrate) with stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway, presents a complex and context-dependent picture. Some research indicates that Mito-TEMPO can suppress the JNK-c-Jun cell death signaling cascade. nih.govnih.gov This suggests that by mitigating mitochondrial oxidative stress, Mito-TEMPO may prevent the downstream activation of JNK signaling, which is implicated in cellular stress responses and apoptosis.

However, other significant findings, particularly in the context of acetaminophen-induced hepatotoxicity, suggest that Mito-TEMPO's protective effects are independent of the JNK pathway. In a study examining acetaminophen (B1664979) overdose in mice, treatment with Mito-TEMPO did not affect the activation of JNK or the translocation of its phosphorylated form to the mitochondria. nih.govresearchgate.net Despite effectively reducing mitochondrial oxidant stress and subsequent liver injury, Mito-TEMPO did not inhibit the initial JNK signaling events. nih.gov This was further corroborated by densitometric analysis of Western blots, which showed no significant difference in cytosolic or mitochondrial phosphorylated JNK levels between Mito-TEMPO-treated and untreated groups following acetaminophen challenge. nih.govresearchgate.net Similarly, in diabetic cardiomyopathy models, while Mito-TEMPO prevented ERK1/2 activation, the phosphorylation of JNK1/2 remained unaltered, suggesting a selective interaction with specific MAP kinase pathways. nih.gov

These divergent findings highlight that the influence of Mito-TEMPO on the JNK pathway is not universal and may depend on the specific cellular context and the nature of the stressor. While in some scenarios, its primary antioxidant function may indirectly quell JNK activation, in others, its protective mechanisms operate independently of this specific stress-activated kinase pathway.

Influence on NF-κB Pathway Activity

Mito-TEMPO (hydrate) has been shown to exert a significant inhibitory influence on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. By targeting mitochondrial reactive oxygen species (ROS), Mito-TEMPO effectively curtails the activation of NF-κB. nih.govmdpi.com This is achieved, in part, by preventing the nuclear translocation of the p65 subunit of the NF-κB complex. nih.govnih.govnih.gov

In a model of lipopolysaccharide (LPS)-induced liver injury, pretreatment with Mito-TEMPO suppressed the translocation of NF-κB p65 to the nucleus. nih.gov This inhibition of NF-κB activation subsequently leads to a significant reduction in the transcription and expression of pro-inflammatory cytokines. Research has demonstrated that Mito-TEMPO treatment diminishes the levels of key inflammatory mediators such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov In studies on burn injury-induced cardiac dysfunction, Mito-TEMPO treatment was associated with a downregulation of pro-inflammatory pathways. nih.gov

The table below summarizes the effect of Mito-TEMPO on the expression of NF-κB-regulated pro-inflammatory cytokines in a mouse model of LPS-induced liver injury.

| Cytokine | Effect of LPS | Effect of Mito-TEMPO + LPS | Reference |

|---|---|---|---|

| IL-6 | Increased Expression | Significantly Reduced Expression | nih.gov |

| IL-1β | Increased Expression | Significantly Reduced Expression | nih.gov |

| TNF-α | Increased Expression | Significantly Reduced Expression | nih.gov |

Regulation of Cell Fate Processes

Mito-TEMPO (hydrate) plays a crucial role in regulating cell fate processes, primarily through the attenuation of apoptosis, or programmed cell death. Its ability to specifically target and neutralize mitochondrial ROS is central to this function.

Attenuation of Apoptosis Pathways

Mito-TEMPO has demonstrated the ability to interfere with multiple stages of the apoptotic cascade, thereby promoting cell survival under conditions of oxidative stress.

Prevention of Mitochondrial Permeability Transition Pore Opening

The mitochondrial permeability transition pore (mPTP) is a protein complex in the inner mitochondrial membrane whose opening is a critical event in the initiation of apoptosis. wikipedia.orgresearchgate.net Oxidative stress is a key inducer of mPTP opening. nih.gov Mito-TEMPO, by scavenging mitochondrial ROS, has been shown to attenuate the opening of the mPTP. nih.govnih.govnih.gov In studies involving ATP depletion-recovery injury, a model for ischemia-reperfusion, treatment with Mito-TEMPO partially prevented the collapse of the mitochondrial membrane potential, an indicator of mPTP opening. nih.gov This prevention of sustained mPTP opening is crucial for maintaining mitochondrial integrity and preventing the release of pro-apoptotic factors. nih.govnih.gov Inflammatory cytokines can also promote the opening of the mPTP, leading to a cycle of mitochondrial impairment, redox imbalance, and apoptotic signaling. mdpi.com

Inhibition of Pro-apoptotic Protein Translocation (e.g., Bax)

A key step in the mitochondrial pathway of apoptosis is the translocation of pro-apoptotic proteins from the cytosol to the mitochondria. One such protein is Bax, which, upon translocation, forms pores in the outer mitochondrial membrane, facilitating the release of cytochrome c and other apoptotic mediators. nih.gov Multiple studies have confirmed that Mito-TEMPO can effectively prevent the mitochondrial translocation of Bax. nih.govnih.govresearchgate.netresearchgate.net In a model of acetaminophen-induced hepatotoxicity, Mito-TEMPO almost completely prevented the translocation of Bax to the mitochondria. nih.gov Similarly, in hyperthermia-treated platelets, Mito-TEMPO significantly inhibited the heat-induced mitochondrial translocation of Bax. researchgate.net In noise-induced hearing loss models, Mito-TEMPO treatment was also found to alleviate the upregulation of Bax expression. nih.gov

Effects on Caspase Activation

Caspases are a family of protease enzymes that execute the final stages of apoptosis. The effect of Mito-TEMPO on caspase activation appears to be context-dependent. In several models of cellular injury, Mito-TEMPO has been shown to attenuate the activation of caspase-3, a key executioner caspase. nih.govresearchgate.netresearchgate.netresearchgate.net For instance, in diabetic mouse hearts, Mito-TEMPO administration prevented an increase in caspase-3 activity. nih.gov It was also effective in reducing caspase-3 activation following ATP depletion-recovery in renal tubular epithelial cells. researchgate.net

Conversely, in a study on acetaminophen hepatotoxicity, while Mito-TEMPO protected against necrotic cell death, it surprisingly promoted a switch towards apoptotic cell death in some hepatocytes. nih.govnih.gov This was evidenced by a significant increase in caspase-3 activity and cleavage in the livers of Mito-TEMPO-treated mice. nih.govnih.gov This suggests that by mitigating the initial overwhelming oxidative stress that leads to necrosis, Mito-TEMPO may allow a more regulated, caspase-dependent apoptotic process to occur in cells that are still damaged. nih.gov

The table below summarizes the varied effects of Mito-TEMPO on key apoptotic markers from different research findings.

| Apoptotic Marker | Condition | Effect of Mito-TEMPO | Reference |

|---|---|---|---|

| mPTP Opening | ATP Depletion-Recovery | Attenuated | nih.govnih.gov |

| Bax Translocation | Acetaminophen Hepatotoxicity | Prevented | nih.gov |

| Bax Translocation | Hyperthermia | Inhibited | researchgate.net |

| Caspase-3 Activation | Diabetic Cardiomyopathy | Prevented | nih.gov |

| Caspase-3 Activation | ATP Depletion-Recovery | Attenuated | researchgate.net |

| Caspase-3 Activation | Acetaminophen Hepatotoxicity | Increased | nih.govnih.gov |

Modulation of Autophagy Pathways

Mito-TEMPO (hydrate) has been shown to influence autophagic processes, primarily through its ability to mitigate mitochondrial oxidative stress, a known trigger for autophagy. Research indicates that the compound can suppress excessive autophagy. nih.govnih.gov This modulation is often linked to the activation of key cell survival signaling pathways. For instance, in neuroblastoma SH-SY5Y cells subjected to glutamate-induced cytotoxicity, Mito-TEMPO treatment was found to activate the PI3K/Akt/mTOR pathway. nih.gov The mTOR protein is a critical negative regulator of autophagy; its activation by Mito-TEMPO leads to the inhibition of the autophagic process. nih.gov By scavenging mitochondrial reactive oxygen species (mtROS), Mito-TEMPO prevents the loss of mitochondrial membrane potential, which is an initial signal for autophagy induction in neural cells. nih.gov This intervention helps to prevent the cell from entering an excessive, and ultimately detrimental, autophagic state. nih.govnih.gov

Impact on Autophagy Markers (e.g., LC3, p62)

The modulatory effect of Mito-TEMPO on autophagy is evident through its impact on key protein markers of this process, namely Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). The ratio of LC3-II to LC3-I is a standard measure of autophagic activity. The protein p62 is an autophagy-adaptor that binds to LC3 and is degraded during the autophagic process, meaning its levels typically decrease as autophagy progresses.

In studies using glutamate-treated neuroblastoma SH-SY5Y cells, which exhibit increased autophagy, treatment with Mito-TEMPO resulted in a decline in both the LC3-II/LC3-I ratio and the levels of p62. nih.govnih.gov This indicates a suppression of autophagic flux. The reduction in the conversion of LC3-I to LC3-II suggests a decrease in the formation of autophagosomes, while the stabilization of p62 levels points to reduced degradation through autophagy. nih.gov These findings support the role of Mito-TEMPO in inhibiting excessive autophagy under conditions of cellular stress. nih.govnih.gov

Table 1: Effect of Mito-TEMPO on Autophagy Markers in Glutamate-Treated SH-SY5Y Cells

| Marker | Effect of Glutamate-Induced Stress | Effect of Mito-TEMPO Treatment | Reference |

|---|---|---|---|

| LC3-II/LC3-I Ratio | Increased | Decreased | nih.govnih.gov |

| p62 (SQSTM1) | Increased | Decreased | nih.govnih.gov |

Influence on Necrotic Cell Death Mechanisms

Mito-TEMPO demonstrates a protective effect against necrotic cell death. nih.govresearchgate.net Necrosis is often triggered by overwhelming cellular stress, such as severe ATP depletion and mitochondrial dysfunction. One of the critical events leading to necrosis is the opening of the mitochondrial permeability transition pore (MPTP), a non-specific channel in the mitochondrial membrane. nih.gov The opening of the MPTP is induced by factors including mitochondrial calcium overload and oxidative stress. nih.gov

In a model of ATP depletion-recovery in renal proximal tubular epithelial cells, which mimics ischemic injury, Mito-TEMPO was shown to partially prevent MPTP opening. nih.govcaymanchem.com By scavenging mitochondrial superoxide (B77818), Mito-TEMPO reduces the oxidative stress that contributes to the pore's opening, thereby attenuating the subsequent steps that lead to both necrotic and apoptotic cell death. nih.gov Studies have confirmed that Mito-TEMPO treatment significantly reduces the number of propidium (B1200493) iodide-positive cells (a marker for necrotic or late apoptotic cells) following injury, highlighting its ability to preserve membrane integrity and prevent necrotic outcomes. nih.gov

Cellular Homeostasis and Protection

Maintenance of Intracellular Calcium Homeostasis

Mito-TEMPO plays a significant role in maintaining intracellular, and specifically intramitochondrial, calcium homeostasis, particularly under conditions of cellular stress. nih.govnih.gov Mitochondria are crucial for buffering cytosolic calcium, but they are also vulnerable to calcium overload, which can trigger cell death pathways. nih.govnih.gov

Research using a model of muscle disuse demonstrated that hindlimb suspension in rats led to an increase in intramitochondrial calcium in the soleus muscle. nih.gov Treatment with Mito-TEMPO was found to prevent this unloading-induced accumulation of mitochondrial calcium. nih.gov Similarly, in a study on renal epithelial cells subjected to ATP depletion, Mito-TEMPO treatment prevented mitochondrial calcium ([Ca2+]m) overload. nih.gov The mechanism is linked to Mito-TEMPO's primary function: by reducing mitochondria-derived reactive oxygen species, it helps prevent the oxidative damage that can impair mitochondrial function and lead to the opening of the MPTP, a major pathway for calcium dysregulation. nih.govnih.gov

Preservation of Cellular Viability and Integrity

A primary outcome of Mito-TEMPO's targeted antioxidant activity is the preservation of cellular viability and the maintenance of cellular integrity under cytotoxic conditions. nih.govnih.gov Cellular integrity is often assessed by measuring the release of cytosolic enzymes like lactate (B86563) dehydrogenase (LDH) into the culture medium, which indicates compromised cell membranes. nih.gov

In a study on glutamate-induced neurotoxicity in SH-SY5Y cells, exposure to glutamate (B1630785) led to a significant decrease in cell viability and a 2.6-fold increase in LDH release compared to untreated cells. nih.gov Treatment with Mito-TEMPO dose-dependently restored cell viability and significantly reduced LDH release, demonstrating its capacity to protect cell membrane integrity. nih.govnih.gov For instance, at concentrations of 50 µM and 100 µM, Mito-TEMPO restored cell viability to approximately 83% and 94%, respectively, from the glutamate-induced drop. nih.gov This protective effect is attributed to its ability to attenuate ROS production, improve mitochondrial membrane potential, and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD). nih.govnih.gov

Table 2: Effect of Mito-TEMPO on Cellular Viability and Integrity in Glutamate-Treated SH-SY5Y Cells

| Parameter | Condition: Glutamate (100 µM) | Condition: Glutamate + Mito-TEMPO (50 µM) | Condition: Glutamate + Mito-TEMPO (100 µM) | Reference |

|---|---|---|---|---|

| Cell Viability (% of Control) | Decreased | Restored to 82.90% | Restored to 93.56% | nih.gov |

| LDH Release (Fold change vs. Control) | ~2.6-fold increase | Significantly Reduced | Significantly Reduced | nih.gov |

Role in Redox Homeostasis and Oxidative Stress Mitigation

Reduction of Mitochondrial and Total Cellular Reactive Oxygen Species

Mito-TEMPO is highly effective at diminishing the levels of reactive oxygen species, particularly the superoxide (B77818) radical (O₂•⁻), within the mitochondria. nih.gov Mitochondria are a primary source of endogenous ROS, as a small percentage of electrons can leak from the electron transport chain and react with oxygen to form superoxide. nih.govmdpi.com In conditions of cellular stress or dysfunction, this production can increase significantly. mdpi.comnih.gov

Protection Against Oxidative Damage to Macromolecules

The overproduction of ROS can lead to significant damage to essential cellular macromolecules, including DNA, lipids, and proteins. By controlling mitochondrial ROS, Mito-TEMPO provides critical protection against this damage, preserving cellular integrity and function.

Mitochondrial DNA (mtDNA) is particularly vulnerable to oxidative damage due to its close proximity to the site of ROS production in the electron transport chain and its lack of protective histone proteins. mdpi.comnih.gov Oxidative damage to mtDNA can impair its ability to encode for essential protein subunits of the respiratory complexes, leading to further mitochondrial dysfunction and a vicious cycle of ROS production. nih.gov

Mito-TEMPO has been shown to effectively shield mtDNA from oxidative insults. In a study on noise-induced hearing loss, a condition associated with excessive ROS production, treatment with Mito-TEMPO attenuated mtDNA oxidative damage, as indicated by reduced levels of the oxidative lesion marker 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). nih.gov Similarly, in a neuronal cell model of Alzheimer's disease, where amyloid-beta (Aβ) toxicity induces mitochondrial ROS, Mito-TEMPO mitigated Aβ-induced mtDNA depletion. nih.gov This protection is linked to its ability to preserve the expression of key mtDNA replication proteins. nih.gov

Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to membrane damage and the formation of cytotoxic byproducts like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). nih.govresearchgate.net The inner mitochondrial membrane is rich in the unique phospholipid cardiolipin (B10847521), which is highly susceptible to peroxidation due to its polyunsaturated fatty acid content. mdpi.comnih.gov Oxidized cardiolipin can disrupt the structure of respiratory supercomplexes and trigger downstream apoptotic pathways. mdpi.com

Mito-TEMPO effectively attenuates lipid peroxidation. In primary cultured neurons exposed to amyloid-beta, Mito-TEMPO significantly suppressed neuronal lipid oxidation. nih.gov Studies have also shown its ability to inhibit hyperthermia-induced cardiolipin peroxidation in platelets, demonstrating that this protection is mediated by the scavenging of mitochondrial ROS. researchgate.net Furthermore, in models of acute liver injury, Mito-TEMPO pretreatment led to a decrease in MDA content, a key indicator of lipid peroxidation. glpbio.com

Table 1: Research Findings on Mito-TEMPO and Lipid Peroxidation

| Model System | Inducer of Oxidative Stress | Key Finding | Reference |

|---|---|---|---|

| Human Platelets | Hyperthermia | Inhibited hyperthermia-induced cardiolipin peroxidation. | researchgate.net |

| Primary Mouse Neurons | Amyloid Beta (Aβ) | Significantly suppressed Aβ-promoted neuronal lipid oxidation. | nih.gov |

| Septic Mice | Lipopolysaccharide (LPS) | Decreased malondialdehyde (MDA) content in the liver. | glpbio.com |

| Rat Cochlea | Noise Exposure | Attenuated noise-induced increases in 4-hydroxynonenal (4-HNE). | nih.gov |

In studies using mouse models of both type 1 and type 2 diabetes, heart tissue exhibited elevated levels of protein carbonyl content, indicating significant oxidative stress. nih.govresearchgate.net Administration of Mito-TEMPO successfully abrogated this increase in protein carbonylation. nih.govresearchgate.net This protective effect underscores the compound's ability to block mitochondrial ROS production and prevent the subsequent oxidative damage to cellular proteins. nih.gov

Table 2: Research Findings on Mito-TEMPO and Protein Carbonylation

| Model System | Condition | Key Finding | Reference |

|---|---|---|---|

| db/db Mouse Hearts | Type 2 Diabetes | Abrogated the diabetes-induced increase in protein carbonyl content. | nih.govresearchgate.net |

| STZ-induced Mouse Hearts | Type 1 Diabetes | Prevented the elevation of protein carbonyl content in diabetic hearts. | nih.govresearchgate.net |

Interaction with Endogenous Antioxidant Systems

While Mito-TEMPO is a potent direct scavenger of radicals, it also interacts with the cell's own antioxidant defense network. This interaction primarily involves its function as a mimetic of a key endogenous antioxidant enzyme.

Mito-TEMPO is classified as a superoxide dismutase (SOD) mimetic. caymanchem.comglpbio.comresearchgate.net SODs are crucial endogenous antioxidant enzymes that catalyze the dismutation of the superoxide radical into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), the latter of which can then be detoxified to water by enzymes like catalase and glutathione (B108866) peroxidase. glpbio.comresearchgate.net The mitochondria have their own specific isoform of this enzyme, manganese superoxide dismutase (MnSOD or SOD2). nih.gov

Table 3: Research Findings on Mito-TEMPO as a Superoxide Dismutase (SOD) Mimetic

| Model System | Context | Key Finding | Reference |

|---|---|---|---|

| Endothelial Cells | Angiotensin II Stimulation | Effects of Mito-TEMPO mimicked the overexpression of SOD2, validating it as an SOD2 mimetic. | nih.gov |

| Septic Mice | LPS-Induced Liver Injury | Enhanced antioxidative capability, evidenced by increased SOD activity. | glpbio.com |

| Renal Proximal Tubular Cells | ATP Depletion-Recovery | Partially restored SOD2 activity following cellular stress. | nih.gov |

| Hypertensive Mice | Angiotensin II Infusion | Attenuated hypertension, similar to the protective effects seen in mice with increased SOD2 expression. | ahajournals.org |

Impact on Glutathione Redox Status

Mito-TEMPO (hydrate), a mitochondria-targeted antioxidant, plays a significant role in modulating the glutathione redox status, a critical component of cellular antioxidant defense systems. Its primary action of scavenging mitochondrial superoxide has direct and indirect effects on the balance between reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG). nih.govnih.gov The GSH/GSSG ratio is a key indicator of oxidative stress; a higher ratio signifies a healthier, less-stressed cellular environment. nih.gov

Research across various models of oxidative stress has demonstrated that Mito-TEMPO can effectively preserve or restore the GSH/GSSG ratio, primarily by mitigating the initial wave of mitochondrial reactive oxygen species (ROS). nih.govnih.gov For instance, in a model of burn injury-induced cardiac dysfunction, treatment with Mito-TEMPO led to an 81% increase in cardiac mitochondrial GSH compared to the injury-only group. nih.gov This indicates a substantial preservation of the reduced glutathione pool within the mitochondria.

Studies have shown that Mito-TEMPO administration leads to significantly lower GSSG levels and a consequently higher GSH/GSSG ratio in models of acetaminophen-induced hepatotoxicity. nih.gov Similarly, in studies of cardiotoxicity induced by the chemotherapy agent 5-fluorouracil, pre-protection with Mito-TEMPO resulted in a significant increase in the levels of mitochondrial GSH and the activity of key enzymes in glutathione metabolism, including glutathione reductase (GR) and glutathione peroxidase (GPx). nih.gov However, in some contexts, such as acetaminophen-induced liver injury, while Mito-TEMPO effectively reduces other markers of oxidative stress like nitrotyrosine formation, it may not prevent the initial depletion of the total glutathione pool. nih.govmdpi.com

The influence of Mito-TEMPO on glutathione-related enzymes is also a crucial aspect of its protective effects. By preserving mitochondrial function and reducing oxidative damage, Mito-TEMPO supports the continued activity of enzymes like glutathione reductase, which is essential for regenerating GSH from GSSG. nih.gov In vitrified sheep oocytes, supplementation with Mito-TEMPO improved the redox status by increasing GSH levels and decreasing ROS, thereby enhancing oocyte viability. researchgate.net

The following tables summarize key research findings on the impact of Mito-TEMPO on glutathione redox status in different experimental models.

Table 1: Effect of Mito-TEMPO on Glutathione and Related Markers in Cardiac Tissue

Table 2: Effect of Mito-TEMPO on Glutathione in a Model of Acetaminophen (B1664979) (APAP) Hepatotoxicity

Preclinical Investigations of Mito Tempo Hydrate in Disease Models

Cardiovascular Disease Models

Mitochondrial dysfunction and the resulting overproduction of ROS are central to the development of various cardiovascular diseases. By quenching mitochondrial superoxide (B77818), Mito-TEMPO has been investigated for its potential to interrupt the pathological processes driving these conditions.

Studies in Diabetic Cardiomyopathy Models

Diabetic cardiomyopathy is a significant complication of diabetes, characterized by structural and functional changes in the heart muscle, independent of coronary artery disease and hypertension. A key driver of this condition is the overproduction of mitochondrial ROS in cardiomyocytes due to high glucose levels.

Research in both type 1 and type 2 diabetes mouse models has demonstrated the therapeutic potential of Mito-TEMPO. In cultured cardiomyocytes exposed to high glucose, Mito-TEMPO prevented the increase in mitochondrial superoxide generation and subsequent cell death. nih.govresearchgate.netnih.gov In vivo studies using streptozotocin-induced type 1 diabetic mice and type 2 diabetic db/db mice showed that treatment with Mito-TEMPO after the onset of diabetes successfully inhibited mitochondrial ROS production and intracellular oxidative stress in the heart. researchgate.netnih.gov This led to a reduction in several key pathological features of diabetic cardiomyopathy, including apoptosis and myocardial hypertrophy. researchgate.netnih.gov Ultimately, these cellular and molecular improvements resulted in enhanced myocardial function in both diabetic models. nih.govresearchgate.netnih.gov The protective effects observed were linked to the downregulation of ERK1/2 phosphorylation, a key signaling pathway involved in cell growth and proliferation. researchgate.netnih.gov

Interactive Data Table: Mito-TEMPO in Diabetic Cardiomyopathy Models

| Model | Key Findings | Measured Endpoints | Citation(s) |

|---|---|---|---|

| High Glucose-Stimulated Cardiomyocytes (In Vitro) | Prevented mitochondrial superoxide generation; Abrogated cell death. | Mitochondrial ROS, Cell Viability | nih.govresearchgate.netnih.gov |

| Streptozotocin-induced Type 1 Diabetic Mice | Inhibited mitochondrial ROS; Prevented oxidative stress; Decreased apoptosis and hypertrophy; Improved myocardial function. | Mitochondrial ROS, Oxidative Stress Markers, Apoptosis, Cardiac Hypertrophy, Myocardial Function | researchgate.netnih.gov |

Research in Hypertension Models

Mitochondrial ROS, particularly superoxide, plays a critical role in the pathogenesis of hypertension by reducing the bioavailability of nitric oxide (NO), a key vasodilator. Studies have explored Mito-TEMPO's efficacy in models of this condition.

In mice with angiotensin II-induced hypertension, treatment with Mito-TEMPO attenuated the development of high blood pressure. nih.gov Furthermore, it was effective in reducing established hypertension in both angiotensin II-induced and DOCA-salt hypertensive mouse models. nih.gov The therapeutic effect was associated with a decrease in vascular superoxide and a corresponding increase in NO production, leading to improved endothelium-dependent relaxation. nih.gov Interestingly, a non-targeted version of the antioxidant, TEMPOL, was not effective at a similar dose, highlighting the importance of targeting the mitochondria. nih.gov In spontaneously hypertensive rats, Mito-TEMPO was found to be superior to its non-targeted counterpart in preventing left ventricular hypertrophy, with its benefits possibly mediated by reversing metabolic remodeling in the heart.

Effects on Atherosclerosis and Endothelial Dysfunction Models

Endothelial dysfunction is an early event in the development of atherosclerosis, a chronic inflammatory disease that leads to the formation of plaques in arteries. researchgate.netresearchgate.net This dysfunction is often driven by oxidative stress.

In ApoE knockout mice fed a high-fat diet, a model for atherosclerosis, Mito-TEMPO treatment was shown to suppress endothelial cell activation and reduce the recruitment of inflammatory monocytes to the aorta. bjbms.org This suggests that mitochondrial ROS is a key mediator in the early stages of atherosclerosis. bjbms.org Further studies in models of endothelial dysfunction, such as those using cardioplegic hypoxia and reoxygenation to mimic surgical stress, have shown that Mito-TEMPO protects coronary endothelial cells. syncrosome.commdbneuro.com In both diabetic and non-diabetic mouse heart endothelial cells, Mito-TEMPO improved endothelial function by increasing specific potassium channel currents (SK channels), which contributes to vasodilation. syncrosome.com In human coronary artery endothelial cells under similar stress conditions, Mito-TEMPO pretreatment was associated with decreased mitochondrial ROS and a reduction in pro-apoptotic protein expression. mdbneuro.com

Interactive Data Table: Mito-TEMPO in Cardiovascular Disease Models

| Disease Model | Animal/Cell Model | Key Findings | Citation(s) |

|---|---|---|---|

| Hypertension | Angiotensin II-induced Hypertensive Mice | Attenuated development of hypertension; Reduced established hypertension; Decreased vascular superoxide; Increased nitric oxide (NO) production. | nih.gov |

| Hypertension | DOCA-salt Hypertensive Mice | Reduced established hypertension; Restored endothelial NO production. | nih.gov |

| Hypertension | Spontaneously Hypertensive Rat (SHR) | Prevented left ventricular hypertrophy; Improved cardiovascular function. | |

| Atherosclerosis | ApoE-/- Mice on High-Fat Diet | Decreased endothelial activation; Reduced aortic monocyte recruitment. | bjbms.org |

| Endothelial Dysfunction | Mouse Heart Endothelial Cells (Hypoxia/Reoxygenation) | Improved coronary endothelial function; Increased endothelial SK-channel currents. | syncrosome.com |

Neurodegenerative Disease Models

A common feature of many neurodegenerative diseases is mitochondrial dysfunction, which leads to oxidative stress, energy failure, and ultimately, neuronal cell death. researchgate.net Mito-TEMPO's ability to specifically target and neutralize mitochondrial ROS makes it a candidate for investigation in models of these disorders.

Investigations in Parkinson's Disease Models (e.g., 6-OHDA, MPTP)

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons. nih.gov Preclinical models often use neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to replicate this specific neuronal degeneration. nih.govnih.govnih.gov These toxins act, in large part, by inhibiting mitochondrial complex I, leading to a surge in ROS production and subsequent cell death, closely mimicking the mitochondrial dysfunction observed in sporadic PD. nih.govbjbms.org

Studies have shown that Mito-TEMPO can penetrate the blood-brain barrier and accumulate in brain mitochondria. bjbms.org In an MPTP-induced mouse model of Parkinson's disease, imaging techniques revealed high concentrations of Mito-TEMPO in the dopaminergic areas of the brain, indicating significant oxidative activity and superoxide production in these regions. bjbms.org The use of mitochondria-targeted antioxidants like Mito-TEMPO is proposed to protect dopaminergic neurons by reducing this toxin-induced superoxide formation. bjbms.org While direct efficacy studies of Mito-TEMPO in these specific models are a subject of ongoing research, the mechanistic link between the toxin-induced pathology (mitochondrial ROS) and the compound's function (mitochondrial ROS scavenger) is strong. nih.govbjbms.org

Studies in Alzheimer's Disease Models (e.g., Glutamate-induced neurotoxicity)

Alzheimer's disease (AD) pathology involves the accumulation of amyloid-beta (Aβ) plaques, which contribute to mitochondrial dysfunction, excessive ROS production, and neuronal injury. Glutamate-induced excitotoxicity is another key mechanism implicated in the neuronal damage seen in AD. nih.gov

In primary cultured mouse neurons exposed to toxic levels of Aβ, Mito-TEMPO was found to be protective. It significantly suppressed Aβ-promoted mitochondrial superoxide production and neuronal lipid oxidation. Furthermore, Mito-TEMPO preserved mitochondrial bioenergetics, as evidenced by the maintenance of mitochondrial membrane potential, cytochrome c oxidase activity, and cellular ATP production. It also mitigated the depletion of mitochondrial DNA (mtDNA) induced by Aβ.

In a model of glutamate-induced neurotoxicity using SH-SY5Y neuroblastoma cells, Mito-TEMPO was shown to partially attenuate cell death. nih.gov This neuroprotective effect was attributed to its ability to enhance superoxide dismutase (SOD) activity, thereby inhibiting ROS production, and to modulate the PI3K/Akt/mTOR cell survival pathway. nih.gov

Interactive Data Table: Mito-TEMPO in Neurodegenerative Disease Models

| Disease Model | Cell/Animal Model | Key Findings | Measured Endpoints | Citation(s) |

|---|---|---|---|---|

| Parkinson's Disease | MPTP-Treated Mice | Accumulated in dopaminergic brain regions, indicating high superoxide production. | Compound Distribution | bjbms.org |

| Alzheimer's Disease (Aβ Toxicity) | Primary Cultured Mouse Neurons | Suppressed mitochondrial superoxide and lipid oxidation; Preserved mitochondrial membrane potential and ATP production; Mitigated mtDNA depletion. | ROS, Lipid Oxidation, Mitochondrial Function, mtDNA levels |

Protection in Hypoglycemia-Induced Brain Injury Models

Severe hypoglycemia can lead to significant brain injury and cognitive dysfunction, with mechanisms involving the overproduction of reactive oxygen species (ROS), breakdown of the blood-brain barrier (BBB), and neuronal cell death. nih.gov Preclinical studies have explored the neuroprotective potential of Mito-TEMPO (hydrate) in this context, focusing on its ability to counteract mitochondrial oxidative stress.

In a type 1 diabetes mouse model, severe hypoglycemia was shown to induce cognitive dysfunction. nih.gov Research indicates that the leakage of the BBB after a hypoglycemic event is linked to excessive oxidative stress and mitochondrial dysfunction upon glucose reperfusion. nih.govresearchgate.net The administration of Mito-TEMPO in both in vivo and in vitro models of hypoglycemia has demonstrated significant protective effects. researchgate.net The compound, a mitochondria-targeted antioxidant, can cross the blood-brain barrier and has been shown to reduce mitochondrial ROS, decrease the loss of pericytes (cells crucial for BBB integrity), and attenuate BBB leakage and subsequent neuronal damage. researchgate.netnih.gov

Studies have shown that Mito-TEMPO treatment leads to a notable reduction in neuronal death, particularly in the cortical and hippocampal CA1 regions of the brain, which are vulnerable to hypoglycemic damage. researchgate.net This neuroprotective effect is associated with an improvement in cognitive function, as observed in assessments like the Morris water maze. nih.govnih.gov Mechanistically, Mito-TEMPO has been found to decrease the expression of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of the antioxidant enzyme superoxide dismutase (SOD) in brain tissue. researchgate.net Furthermore, it helps in improving mitochondrial morphology and function, leading to increased ATP production which is compromised after severe hypoglycemia. researchgate.netnih.gov These findings suggest that by specifically targeting mitochondrial superoxide, Mito-TEMPO can mitigate the cascade of events leading to brain injury following severe hypoglycemia. researchgate.net

Table 1: Effects of Mito-TEMPO (hydrate) in Hypoglycemia-Induced Brain Injury Models

| Model | Key Findings | Reference(s) |

|---|---|---|

| In vivo (Type 1 Diabetes Mouse Model) | Reduced cognitive dysfunction; Decreased pericyte loss and apoptosis; Attenuated blood-brain barrier leakage and neuronal damage; Reduced mitochondrial ROS and MDA expression; Increased SOD activity; Improved mitochondrial morphology and function. | nih.govresearchgate.netnih.gov |

Organ Injury and Dysfunction Models

Mito-TEMPO (hydrate) has been investigated for its protective effects in preclinical models of liver injury, notably those induced by acetaminophen (B1664979) (APAP) overdose and lipopolysaccharide (LPS).

In models of APAP-induced hepatotoxicity, a primary cause of acute liver failure, Mito-TEMPO has demonstrated significant hepatoprotective effects. nih.govfrontiersin.org Administration of Mito-TEMPO following an APAP overdose markedly attenuated the elevation of serum transaminase levels (ALT and AST), which are key indicators of liver damage. nih.govmdpi.com Histopathological analysis confirmed a reduction in hepatic necrosis. nih.gov The protective mechanism of Mito-TEMPO in this context is linked to its ability to reduce hepatic oxidative stress, as evidenced by a decrease in nitrotyrosine formation and DNA fragmentation within the liver. nih.gov Interestingly, studies have suggested that Mito-TEMPO may offer a wider therapeutic window compared to the standard treatment, N-acetylcysteine (NAC). nih.gov

In LPS-induced liver injury, which mimics the effects of sepsis, pretreatment with Mito-TEMPO has been shown to inhibit inflammation and attenuate liver damage. nih.govresearchgate.net This was evidenced by decreased serum ALT and AST activities. researchgate.netnih.gov Mito-TEMPO enhanced the antioxidative capacity in the liver of septic mice, demonstrated by a reduction in malondialdehyde (MDA) content and an increase in superoxide dismutase (SOD) activity. researchgate.netresearchgate.net Furthermore, it was observed to restore mitochondrial size and improve mitochondrial function. researchgate.netresearchgate.net The compound also lowered the levels of pyroptosis-related proteins and pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in both the serum and liver homogenate. researchgate.net

Table 2: Hepatoprotective Effects of Mito-TEMPO (hydrate) in Liver Injury Models

| Injury Model | Key Findings | Reference(s) |

|---|---|---|

| Acetaminophen (APAP)-induced | Significantly reduced serum ALT and AST levels; Attenuated hepatic necrosis; Decreased hepatic nitrotyrosine and DNA fragmentation. | nih.govfrontiersin.orgmdpi.com |

The efficacy of Mito-TEMPO (hydrate) in protecting the kidneys has been evaluated in models of sepsis-induced acute kidney injury (AKI) and ischemia/reperfusion (I/R) injury.

In rodent models of sepsis induced by cecal ligation and puncture (CLP) or LPS administration, Mito-TEMPO has been shown to mitigate kidney damage. frontiersin.org Treatment with Mito-TEMPO led to a significant decrease in markers of renal dysfunction, such as serum urea (B33335) and creatinine. The compound was found to reduce oxidative stress in the kidney, as indicated by lower levels of nitrotyrosine and urine isoprostanes. frontiersin.org In sepsis, Mito-TEMPO protects mitochondrial respiratory complexes and restores the activity of manganese superoxide dismutase (MnSOD). frontiersin.org It also improves the renal microcirculation and glomerular filtration rate (GFR). frontiersin.org Furthermore, by scavenging mitochondrial reactive oxygen species (mROS), Mito-TEMPO can reduce systemic inflammation, including levels of the pro-inflammatory cytokine IL-1β. nih.gov

Table 3: Renoprotective Effects of Mito-TEMPO (hydrate) in Kidney Injury Models

| Injury Model | Key Findings | Reference(s) |

|---|---|---|

| Sepsis-induced (CLP/LPS) | Reduced serum urea and creatinine; Decreased renal oxidative stress (nitrotyrosine, isoprostanes); Protected mitochondrial respiratory complexes and restored MnSOD activity; Improved renal microcirculation and GFR; Reduced systemic IL-1β levels. | nih.govfrontiersin.org |

Exposure to excessive noise can cause hearing loss, a condition in which mitochondrial damage and the generation of reactive oxygen species (ROS) in the cochlea play a significant role. nih.govfrontiersin.org Preclinical studies in rat models have demonstrated that Mito-TEMPO (hydrate) can protect against noise-induced hearing loss (NIHL).

Systemic administration of Mito-TEMPO has been shown to allow the compound to enter the inner ear. nih.gov Treatment with Mito-TEMPO significantly alleviated the auditory threshold shifts observed after noise exposure. nih.govfrontiersin.org This protective effect was associated with a significant reduction in the loss of outer hair cells (OHCs), cochlear ribbon synapses, and degeneration of auditory nerve fibers. nih.govfrontiersin.org Mechanistically, Mito-TEMPO was found to effectively attenuate noise-induced cochlear oxidative stress, as indicated by reduced levels of markers like DHE (dihydroethidium) and 4-HNE (4-hydroxynonenal), and decreased oxidative damage to mitochondrial DNA (mtDNA). nih.govfrontiersin.org The compound also improved mitochondrial biogenesis, ATP generation, and the interaction between mitochondrial transcription factor A (TFAM) and mtDNA in the cochlea. nih.gov These findings suggest that by scavenging ROS and preserving mitochondrial function, Mito-TEMPO can mitigate the pathological damage to the auditory system caused by acoustic trauma. nih.govfrontiersin.org

Table 4: Protective Effects of Mito-TEMPO (hydrate) in Noise-Induced Hearing Loss Models

| Model | Key Findings | Reference(s) |

|---|

Reproductive Biology Models

The process of cryopreservation can induce significant oxidative stress in spermatozoa, leading to reduced quality and fertility potential upon thawing. nih.gov Mito-TEMPO (hydrate) has been investigated as a supplement in cryopreservation media to mitigate this damage.

Studies involving human, bull, and rabbit sperm have consistently shown that the addition of Mito-TEMPO to the cryopreservation extender improves post-thaw sperm quality. researchgate.netmdpi.com Supplementation with Mito-TEMPO significantly enhanced post-thaw sperm motility, including both total and progressive motility. nih.govresearchgate.net It also led to an increase in sperm viability and the integrity of the plasma membrane. nih.govnih.gov

A key benefit of Mito-TEMPO in this application is the preservation of mitochondrial function, as evidenced by a higher mitochondrial membrane potential in treated sperm. nih.govnih.gov By scavenging ROS, Mito-TEMPO reduces cryodamage; this is reflected in lower levels of the DNA fragmentation index (DFI) and malondialdehyde (MDA) content. nih.gov Concurrently, the activities of antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD) were enhanced in the Mito-TEMPO supplemented groups. nih.gov In some cases, Mito-TEMPO has also been shown to protect the ultrastructure of sperm from damage induced by the freezing process. nih.gov In bull semen, supplementation with Mito-TEMPO was also found to improve the subsequent cleavage and blastocyst formation rates in vitro.

Table 5: Effects of Mito-TEMPO (hydrate) in Sperm Cryopreservation Models

| Species | Key Findings | Reference(s) |

|---|---|---|

| Human | Improved post-thaw motility, viability, plasma membrane integrity, and mitochondrial membrane potential; Reduced DNA fragmentation, ROS levels, and MDA content; Enhanced antioxidant enzyme (CAT, SOD) activity; Protected sperm ultrastructure. | nih.govnih.govresearchgate.net |

| Bull | Improved post-thaw motility, kinetics, viability, acrosomal intactness, and DNA integrity; Increased mitochondrial membrane potential; Enhanced in vitro cleavage and blastocyst formation rates. |

Effects on Oocyte Maturation and Vitrification Outcomes

The process of vitrification, a method for cryopreserving oocytes, can induce significant oxidative stress and damage to cellular organelles, particularly mitochondria, which are crucial for oocyte maturation and viability. glpbio.comnih.gov Preclinical studies have explored the utility of Mito-TEMPO (hydrate), a mitochondria-targeted antioxidant, in mitigating this damage. glpbio.commedchemexpress.com

In studies involving sheep oocytes, vitrification at the germinal vesicle (GV) stage was shown to impair oocyte quality. glpbio.comresearchgate.net However, supplementation with Mito-TEMPO during in vitro maturation post-vitrification demonstrated a significant protective effect. glpbio.com The compound was found to effectively rescue mitochondrial dysfunction and reduce the excessive production of reactive oxygen species (ROS) caused by the vitrification process. glpbio.com Specifically, Mito-TEMPO treatment improved the rate of first polar body (PB) extrusion and supported proper spindle formation, which are critical milestones in oocyte maturation. glpbio.com It also helped maintain homeostasis of intracellular calcium (Ca2+) and preserved ATP levels by enhancing mitochondrial quality. glpbio.com Transcriptome analysis at the single-cell level suggested that Mito-TEMPO exerts its beneficial effects by modulating genes associated with the mitochondrial respiratory chain. glpbio.com

Similar protective outcomes have been observed in bovine models. medchemexpress.comnih.gov The addition of Mito-TEMPO to the maturation medium for bovine oocytes led to a significant increase in the proportion of oocytes reaching the metaphase II (MII) stage. medchemexpress.comnih.gov Furthermore, it enhanced the subsequent development of embryos to the blastocyst stage and increased the total cell number within these blastocysts. medchemexpress.comnih.gov Mechanistically, Mito-TEMPO treatment was associated with decreased intracellular ROS levels and an increase in glutathione (B108866) (GSH), a key intracellular antioxidant. medchemexpress.com It also reduced the expression of the pro-apoptotic gene BAX in the resulting blastocysts. medchemexpress.comnih.gov Studies on vitrified bovine blastocysts also showed that Mito-TEMPO treatment reduced mitochondrial superoxide levels and decreased DNA fragmentation, thereby improving embryo survival rates post-thawing. medchemexpress.com

| Model | Parameter Investigated | Effect of Mito-TEMPO Treatment | Reference |

|---|---|---|---|

| Sheep Oocytes (Vitrified) | Meiosis Resumption & Mitochondrial Function | Improved meiosis, maintained spindle structure, rescued mitochondrial dysfunction, reduced ROS. glpbio.com | glpbio.com |

| Sheep Oocytes (Vitrified) | ATP & Calcium Homeostasis | Improved ATP content and maintained mitochondrial and cytoplasmic Ca2+ homeostasis. glpbio.com | glpbio.com |

| Bovine Oocytes | Maturation & Embryo Development | Increased proportion of MII stage oocytes and higher blastocyst rates. medchemexpress.comnih.gov | medchemexpress.comnih.gov |

| Bovine Oocytes | Intracellular Redox State | Decreased intracellular ROS levels and increased GSH levels. medchemexpress.com | medchemexpress.com |

| Bovine Blastocysts (Vitrified) | Survival and Apoptosis | Decreased mitochondrial superoxide and reduced DNA fragmentation (TUNEL positive cells). medchemexpress.com | medchemexpress.com |

Inflammation Models

Mito-TEMPO has been investigated for its anti-inflammatory properties in various preclinical models. The compound's primary mechanism involves scavenging mitochondrial reactive oxygen species (mtROS), which are known to play a significant role in triggering and propagating inflammatory responses. Excess mtROS can lead to the activation of inflammasomes, such as the NLRP3 inflammasome, which is a key driver of inflammation in conditions like sepsis. By targeting the source of oxidative stress within the mitochondria, Mito-TEMPO can modulate downstream inflammatory pathways.

Sepsis is characterized by a hyper-inflammatory state that can lead to widespread organ dysfunction, partly due to excessive mtROS production. In a rat model of sepsis induced by fecal peritonitis, Mito-TEMPO treatment was shown to ameliorate renal dysfunction. The compound decreased mtROS production in renal proximal tubular epithelial cells, maintained the mitochondrial membrane potential, and preserved the reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) redox state. In the same model, Mito-TEMPO also reduced systemic levels of the pro-inflammatory cytokine interleukin-1β (IL-1β).

In a mouse model of sepsis induced by cecal ligation and puncture (CLP), Mito-TEMPO demonstrated a protective effect against diaphragm dysfunction, a major contributor to respiratory failure in septic patients. Both immediate and delayed administration of a related compound, MitoTEMPOL, prevented the sepsis-induced decline in diaphragm force generation. This protective effect was linked to the reversal of sepsis-mediated reductions in mitochondrial function and the attenuation of proteolytic pathway activation.

Mito-TEMPO's ability to attenuate inflammatory markers has been documented across different models. A primary target is the NLRP3 inflammasome, and by reducing its activation, Mito-TEMPO decreases the production of its downstream cytokine, IL-1β. In a rat model of experimental sepsis, Mito-TEMPO treatment significantly reduced systemic IL-1β levels. It also abrogated the increase in IL-1β in lipopolysaccharide (LPS)-stimulated peritoneal immune cells ex vivo.

However, the effect of Mito-TEMPO on other cytokines can be model-dependent. In a rat model of endotoxemia induced by LPS, in vivo treatment with Mito-TEMPO did not influence the release of early acute phase cytokines like tumor necrosis factor-alpha (TNF-α) or interleukin-4 (IL-4). Despite this, it successfully mitigated liver tissue damage, as evidenced by a decrease in the liver damage marker aspartate aminotransferase (AST). In a burn injury model, Mito-TEMPO treatment resulted in fewer infiltrating inflammatory cells in the myocardium, suggesting a downregulation of pro-inflammatory pathways.

| Model | Inflammatory Marker | Effect of Mito-TEMPO Treatment | Reference |

|---|---|---|---|

| Rat Sepsis Model | Interleukin-1β (IL-1β) | Reduced systemic levels. | |

| Rat Endotoxemia Model | Tumor Necrosis Factor-alpha (TNF-α) | No significant influence on release. | |

| Rat Endotoxemia Model | Interleukin-4 (IL-4) | No significant influence on release. | |

| Rat Endotoxemia Model | Aspartate Aminotransferase (AST) | Decreased levels, indicating reduced liver damage. | |

| Burn Injury Model | Inflammatory Cell Infiltration | Significantly reduced in myocardial tissue. |

Cancer Research Models

The role of mitochondrial ROS in cancer is complex, acting as both tumor-promoting signaling molecules and damaging agents. Consequently, the effect of targeting mtROS with Mito-TEMPO in cancer models has yielded varied results. In a murine model of hepatocarcinogenesis, treatment with Mito-TEMPO increased animal survival, decreased tumor incidence by 25%, and reduced tumor multiplicity by 39%.

Conversely, a study using mouse models of BRAF-induced malignant melanoma and KRAS-induced lung cancer found that Mito-TEMPO administration had no impact on the number of primary tumors or metastases. These findings suggest that the efficacy of mitochondria-targeted antioxidants as a cancer monotherapy may be highly dependent on the specific cancer type and its underlying metabolic wiring.

Metastasis is a complex process that can be influenced by cellular redox balance. Preclinical in vitro research has investigated Mito-TEMPO's potential to interfere with this process. One study highlighted that while increasing mitochondrial superoxide (mtO2−) production below cytotoxic levels enhanced the metastatic activity of cancer cells, inactivating mtO2− with Mito-TEMPO strongly repressed these activities. Specifically, in a model using human triple-negative MDA-MB-231 breast cancer cells, Mito-TEMPO was reported to prevent spontaneous metastases.

Effects on Cancer Cell Proliferation and Survival in vitro

The role of mitochondrial reactive oxygen species (mtROS) in cancer has led to investigations into mitochondria-targeted antioxidants like Mito-TEMPO as potential anti-cancer agents. However, in vitro studies have yielded conflicting results regarding its efficacy in modulating cancer cell proliferation and survival.

Some research suggests that scavenging mitochondrial superoxide with Mito-TEMPO can inhibit cancer cell growth and induce cell death. In a study using B16-F0 mouse melanoma cells, Mito-TEMPO was found to decrease cell numbers, reduce viability, and trigger apoptosis, while not affecting non-malignant skin fibroblasts. nih.gov This effect was attributed to the inhibition of redox-sensitive survival pathways, such as Akt, and the suppression of glycolysis, leading to a significant drop in cellular adenosine-5′-triphosphate (ATP) and subsequent cell death. nih.gov The mechanism proposed involves the restoration of mitochondrial pyruvate (B1213749) dehydrogenase activity and a reduction in HIF1-α expression. nih.gov These findings supported the hypothesis that scavenging mitochondrial superoxide could selectively induce cancer cell death. nih.govfrontiersin.org

Conversely, other studies report minimal to no effect of Mito-TEMPO on cancer cell proliferation. One investigation found that Mito-TEMPO did not influence the proliferation of human melanoma (A375, IPC298) and lung cancer (A549, H838) cell lines. researchgate.netmdpi.comnih.gov This research suggests that while cancer cells produce high levels of mtROS that can promote proliferation, the use of mitochondria-targeted antioxidants as a monotherapy may not be effective, at least in malignant melanoma and lung cancer. mdpi.comnih.govnih.gov These studies highlight the complexity of redox signaling in cancer and indicate that the anti-proliferative effects of Mito-TEMPO may be cell-type specific or dependent on other factors not yet fully understood. mdpi.com

| Cell Line | Key Findings | Observed Mechanism | Reference |

|---|---|---|---|

| B16-F0 (Mouse Melanoma) | Inhibited cell growth, reduced viability, induced apoptosis. | Inhibited redox-dependent Akt, restored pyruvate dehydrogenase activity, reduced HIF1-α and lactate (B86563) dehydrogenase expression, decreased cellular ATP. | nih.gov |

| A375, IPC298 (Human Melanoma) | Did not influence proliferation. | No reproducible effects on cancer cell proliferation and metabolism were found. | researchgate.netmdpi.com |

| A549, H838 (Human Lung Cancer) | Did not influence proliferation. | Had little or no discernible effects on metabolic parameters. | mdpi.comnih.gov |

Other Preclinical Disease Models

Diabetic retinopathy (DR) is a major complication of diabetes, characterized by progressive damage to the retinal microvasculature. dovepress.com One of the earliest pathological changes is the loss of retinal pericytes, which are crucial for maintaining vascular stability and the integrity of the blood-retinal barrier. mdpi.com Mitochondrial oxidative stress is a key contributor to this process.

Preclinical studies using a streptozotocin (B1681764) (STZ)-induced diabetic rat model have explored the potential of the related compound MitoTEMPOL to mitigate these changes. nih.govnih.gov Research showed that treatment with MitoTEMPOL reduced the abnormal retinal vascularization patterns seen in diabetic animals. nih.govmdpi.com The mechanism appears to involve the modulation of autophagy and apoptosis. nih.govnih.gov In the diabetic retina, there was an increase in the expression of superoxide dismutase (SOD) and key apoptosis-related proteins like cleaved caspase 3 and caspase 9. nih.govmdpi.com MitoTEMPOL treatment was found to reverse these changes, suggesting it protects the retina by reducing oxidative stress-induced cell death pathways. nih.govmdpi.com By inhibiting ROS-induced vascularization, MitoTEMPOL demonstrates potential for preventing the early stages of diabetic retinopathy. nih.gov

| Animal Model | Compound | Key Findings | Observed Mechanism | Reference |

|---|---|---|---|---|

| Streptozotocin (STZ)-induced diabetic rats | MitoTEMPOL | Reduced retinal vascularization pattern. | Decreased superoxide dismutase (SOD) gene expression and protein levels of carbonyl, caspase 3, and caspase 9. Modulated autophagy. | nih.govnih.govmdpi.com |

Hyperthermia, used as a cancer therapy, can lead to side effects like thrombocytopenia, which may be caused by heat-induced platelet apoptosis. nih.gov Mitochondria-derived ROS play a central role in this process. Studies have shown that exposing platelets to hyperthermic conditions triggers a time-dependent increase in intracellular and mitochondrial ROS. nih.gov

The mitochondria-targeted antioxidant Mito-TEMPO has been shown to be effective in preventing these effects. In in vitro models using washed human platelets, pre-incubation with Mito-TEMPO blocked the generation of both intracellular and mitochondrial ROS induced by hyperthermia. nih.gov Consequently, Mito-TEMPO inhibited key events in the apoptotic cascade, including the dissipation of the mitochondrial membrane potential (ΔΨm), activation of caspase-3, and exposure of phosphatidylserine (B164497) on the platelet surface. nih.govresearchgate.net Furthermore, by preventing oxidative damage, Mito-TEMPO also ameliorated the functional impairments caused by hyperthermia, such as reduced platelet aggregation and adhesion. nih.gov These findings pinpoint mitochondrial ROS as a critical mediator of hyperthermia-induced platelet apoptosis and suggest that targeting this pathway could be a valid therapeutic strategy. nih.gov

| Model | Key Findings | Observed Mechanism | Reference |

|---|---|---|---|

| Hyperthermia-treated human platelets | Inhibited platelet apoptosis and ameliorated impaired platelet function (aggregation and adhesion). | Blocked hyperthermia-induced generation of intracellular and mitochondrial ROS, inhibited mitochondrial membrane potential dissipation, caspase-3 activation, and phosphatidylserine exposure. | nih.govresearchgate.net |

Muscle wasting is a common and debilitating complication of chronic kidney disease (CKD), a condition known as uremic myopathy. nih.govjci.org The pathogenesis is linked to mitochondrial dysfunction, inflammation, and increased oxidative stress within skeletal muscle. nih.govnih.gov

In a murine model of CKD, treatment with Mito-TEMPO demonstrated a protective role against uremic muscle wasting. nih.gov Mice with CKD exhibited severe muscle atrophy, which was accompanied by increased markers of inflammation and oxidative stress, such as malondialdehyde (MDA), and decreased activity of superoxide dismutase 2 (SOD2) in the gastrocnemius muscle. nih.govresearchgate.net Treatment with Mito-TEMPO significantly attenuated these effects. nih.gov The compound was shown to improve muscle protein balance by promoting protein synthesis, evidenced by increased levels of MyHC (myosin heavy chain), and suppressing protein degradation by reducing the expression of atrophy-related genes like Atrogin-1 and MuRF-1. researchgate.net The protective effects of Mito-TEMPO are attributed to its ability to alleviate mitochondrial dysfunction and endoplasmic reticulum (ER) stress, thereby offering a potential therapeutic avenue for preventing muscle wasting in CKD. nih.gov

| Animal Model | Key Findings | Observed Mechanism | Reference |

|---|---|---|---|

| Chronic Kidney Disease (CKD) mice | Improved muscle wasting, attenuated muscle atrophy, restored grip strength. | Alleviated mitochondrial dysfunction and endoplasmic reticulum (ER) stress. Reduced inflammatory factors and oxidative stress markers. Promoted muscle protein synthesis (increased MyHC) and suppressed protein degradation (decreased Atrogin-1, MuRF-1). | nih.govresearchgate.net |

Advanced Methodologies in Mito Tempo Hydrate Research

In Vitro Cell Culture Systems and Models

In vitro models are fundamental in dissecting the direct cellular and molecular impacts of Mito-TEMPO. These systems allow for controlled experimental conditions to study specific pathways and responses.